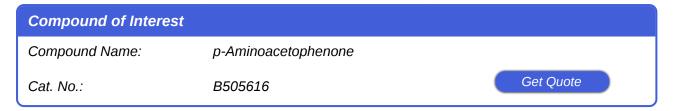


An In-depth Technical Guide to the Physicochemical Properties of p-Aminoacetophenone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling point data for **p-Aminoacetophenone**, a key intermediate in various synthetic processes. The document details experimental protocols for the determination of these fundamental physical properties and outlines a typical workflow for the quality control and analysis of this compound.

Physicochemical Data of p-Aminoacetophenone

p-Aminoacetophenone, also known as 4'-aminoacetophenone, is a yellow crystalline solid with a characteristic pleasant odor.[1][2] Its physical properties are crucial for its handling, purification, and use in subsequent chemical reactions. The melting and boiling points are key indicators of purity.

Table 1: Melting and Boiling Point of p-Aminoacetophenone



Property	Value	Conditions
Melting Point	106 °C	Ambient Pressure[1][3]
103-107 °C (literature range)	Ambient Pressure[4]	
Boiling Point	293-295 °C	760 mmHg (Ambient Pressure) [2][5]
294 °C	760 mmHg (Ambient Pressure) [1][3]	
195 °C	15 mmHg[1][6]	-
195-200 °C	2 kPa[2]	-

Experimental Protocols for Property Determination

Accurate determination of melting and boiling points is fundamental for the characterization and quality assessment of **p-Aminoacetophenone**. Standard laboratory procedures are employed for these measurements.

1. Melting Point Determination (Capillary Method)

The capillary method is a widely accepted and standard technique for determining the melting point of a solid crystalline substance.[7]

- Principle: A small, finely powdered sample of the substance is heated at a controlled rate in a capillary tube. The temperature at which the substance transitions from a solid to a liquid is observed and recorded as the melting point range.[3] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[8] Impurities tend to lower and broaden the melting point range.[8]
- Apparatus:
 - Melting point apparatus (e.g., Mel-Temp or Thiele tube)[8]
 - Capillary tubes (sealed at one end)[1]
 - Thermometer (calibrated)



- Mortar and pestle
- Procedure:
 - Sample Preparation: A small amount of dry p-Aminoacetophenone is finely ground using a mortar and pestle.[3]
 - Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of about 3 mm.[5]
 - Measurement: The packed capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.[8]
 - Heating: The sample is heated rapidly to a temperature approximately 10-15°C below the
 expected melting point of 106°C. The heating rate is then reduced to about 1-2°C per
 minute to allow for thermal equilibrium.[8]
 - Observation: The temperature at which the first drop of liquid appears (onset of melting)
 and the temperature at which the entire sample becomes liquid (completion of melting) are
 recorded. This range is the melting point of the sample.[8]
- 2. Boiling Point Determination (Distillation Method)

For non-volatile liquids or high-boiling solids like **p-Aminoacetophenone**, the distillation method is a common and effective way to determine the boiling point at atmospheric or reduced pressure.

- Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals
 the surrounding atmospheric pressure.[6] During boiling, the temperature of the vapor
 remains constant as long as both liquid and vapor phases are present.[4]
- Apparatus:
 - Distillation flask
 - Condenser



- Receiving flask
- Thermometer (calibrated)
- Heating mantle or oil bath
- Boiling chips or a magnetic stirrer
- Manometer (for vacuum distillation)

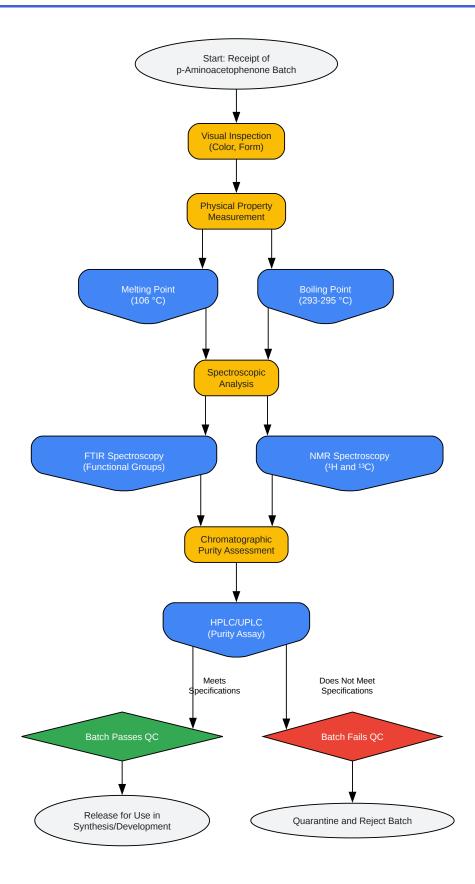
Procedure:

- Setup: A small quantity of p-Aminoacetophenone is placed in the distillation flask along
 with a few boiling chips to ensure smooth boiling. The thermometer is positioned so that
 the top of the bulb is level with the side arm of the distillation flask leading to the
 condenser.
- Heating: The flask is heated gently. As the substance boils, the vapor rises, surrounds the thermometer bulb, and then passes into the condenser where it liquefies.
- Measurement: The temperature is recorded when it becomes constant. This stable temperature reading is the boiling point of the substance at the recorded atmospheric pressure. For accuracy, the barometric pressure should be noted.[6]
- Vacuum Distillation: For determining the boiling point at reduced pressure (e.g., 15 mmHg), the distillation apparatus is connected to a vacuum source, and a manometer is used to monitor the pressure. The procedure is the same, but the observed boiling point will be lower than at atmospheric pressure.

Quality Control and Analysis Workflow

The following diagram illustrates a typical workflow for the quality control and analysis of **p-Aminoacetophenone** in a research or drug development setting. This ensures the identity, purity, and suitability of the compound for its intended use.





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Caption: Quality control workflow for p-Aminoacetophenone.



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